molecular formula C20H22Cl2O2Sn B14430886 (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane CAS No. 82594-07-8

(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane

Cat. No.: B14430886
CAS No.: 82594-07-8
M. Wt: 484.0 g/mol
InChI Key: DOZOGJWTVJJIRM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a cyclohexyl group bonded to a tin atom, which is further bonded to two 4-chlorophenyl groups and an acetyloxy group. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane typically involves the reaction of cyclohexyltin trichloride with 4-chlorophenylmagnesium bromide, followed by acetylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The tin center can also coordinate with various ligands, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)cyclohexyltin chloride
  • Bis(4-chlorophenyl)dimethyltin
  • Bis(4-chlorophenyl)diphenyltin

Uniqueness

(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential biological activity. The combination of the cyclohexyl and 4-chlorophenyl groups also contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

82594-07-8

Molecular Formula

C20H22Cl2O2Sn

Molecular Weight

484.0 g/mol

IUPAC Name

[bis(4-chlorophenyl)-cyclohexylstannyl] acetate

InChI

InChI=1S/2C6H4Cl.C6H11.C2H4O2.Sn/c2*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;1-2(3)4;/h2*2-5H;1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

DOZOGJWTVJJIRM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Sn](C1CCCCC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.